3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide
CAS No.: 17733-86-7
Cat. No.: VC7497463
Molecular Formula: C10H9ClF3NO
Molecular Weight: 251.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17733-86-7 |
|---|---|
| Molecular Formula | C10H9ClF3NO |
| Molecular Weight | 251.63 |
| IUPAC Name | 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide |
| Standard InChI | InChI=1S/C10H9ClF3NO/c11-5-4-9(16)15-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H,15,16) |
| Standard InChI Key | RWPLMOJDZBCVIC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CCCl)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
3-Chloro-N-[3-(trifluoromethyl)phenyl]propanamide (IUPAC name: 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide) belongs to the class of aromatic amides. Its molecular formula is C₁₀H₈ClF₃NO, with a molecular weight of 250.63 g/mol. The structure comprises a propanamide backbone substituted with a chlorine atom at the third carbon and a 3-(trifluoromethyl)phenyl group attached to the amide nitrogen .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClF₃NO |
| Molecular Weight | 250.63 g/mol |
| CAS Registry Number | Not formally assigned |
| SMILES | ClCCC(=O)Nc1cccc(c1)C(F)(F)F |
| XLogP3-AA | ~3.2 (estimated) |
The trifluoromethyl group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .
Synthesis and Manufacturing
While no explicit synthesis route for 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is documented, analogous compounds suggest a multi-step approach:
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Amide Bond Formation: Reacting 3-chloropropanoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) under anhydrous conditions .
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Purification: Crystallization or column chromatography to isolate the product.
Table 2: Hypothetical Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0–25°C |
| Reaction Time | 4–12 hours |
| Yield (Estimated) | 60–75% |
This method aligns with protocols for structurally similar amides, such as those described in patent WO1994000416A1 , which highlights dimethylsulfoxide (DMSO) as an effective solvent for analogous reactions.
Physicochemical Properties
The compound’s properties are inferred from related chloro-trifluoromethylphenyl amides:
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Solubility: Low water solubility (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Melting Point: Estimated range: 145–155°C (decomposes above 160°C).
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or alkaline conditions.
Reactivity and Functional Transformations
The chlorine and trifluoromethyl groups dictate reactivity:
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Nucleophilic Substitution: The chloro group may undergo displacement with nucleophiles (e.g., amines, alkoxides).
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Electrophilic Aromatic Substitution: The electron-deficient phenyl ring directs electrophiles to the para position relative to the trifluoromethyl group.
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Amide Hydrolysis: Forms 3-chloropropanoic acid and 3-(trifluoromethyl)aniline under strong acidic or basic conditions .
Biological and Pharmacological Activity
While direct studies are unavailable, structural analogs exhibit bioactivity:
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Antimicrobial Potential: Chlorinated amides with electron-withdrawing groups show moderate activity against Gram-positive bacteria.
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CNS Modulation: Some trifluoromethylphenyl amides act as serotonin reuptake inhibitors, though this requires validation .
Industrial and Research Applications
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